Famprofazone
Famprofazone
Famprofazone belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Famprofazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, famprofazone is primarily located in the membrane (predicted from logP).
1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Brand Name:
Vulcanchem
CAS No.:
22881-35-2
VCID:
VC0527748
InChI:
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
SMILES:
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Molecular Formula:
C24H31N3O
Molecular Weight:
377.5 g/mol
Famprofazone
CAS No.: 22881-35-2
Inhibitors
VCID: VC0527748
Molecular Formula: C24H31N3O
Molecular Weight: 377.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 22881-35-2 |
---|---|
Product Name | Famprofazone |
Molecular Formula | C24H31N3O |
Molecular Weight | 377.5 g/mol |
IUPAC Name | 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one |
Standard InChI | InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 |
Standard InChIKey | GNUXVOXXWGNPIV-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Appearance | Solid powder |
Description | Famprofazone belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Famprofazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, famprofazone is primarily located in the membrane (predicted from logP). 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-isopropyl-2-methyl-3-(N-methyl-N-(alpha-methylphenylethyl)aminomethyl)-1-phenyl-3-pyrazolin-5-one famprofazone famprofazone hydrochloride |
Reference | 1: Chan KH, Hsu MC, Tseng CY, Chu WL. Famprofazone use can be misinterpreted as methamphetamine abuse. J Anal Toxicol. 2010 Jul-Aug;34(6):347-53. PubMed PMID: 20663288. 2: Oh ES, Hong SK, Kang GI. Plasma and urinary concentrations of methamphetamine after oral administration of famprofazone to man. Xenobiotica. 1992 Mar;22(3):377-84. PubMed PMID: 1496827. 3: Greenhill B, Valtier S, Cody JT. Metabolic profile of amphetamine and methamphetamine following administration of the drug famprofazone. J Anal Toxicol. 2003 Oct;27(7):479-84. PubMed PMID: 14607003. 4: Shin HS. Stereoselective metabolism of famprofazone in humans: N-dealkylation and beta- and p-hydroxylation. Chirality. 1997;9(1):52-8. PubMed PMID: 9094203. 5: Cody JT. Enantiomeric composition of amphetamine and methamphetamine derived from the precursor compound famprofazone. Forensic Sci Int. 1996 Jul 12;80(3):189-99. PubMed PMID: 8682419. 6: Tseng YL, Lin CT, Wang SM, Liu RH. Famprofazone as the source of methamphetamine and amphetamine in urine specimen collected during sport competition. J Forensic Sci. 2007 Mar;52(2):479-86. PubMed PMID: 17316255. 7: Rodriguez AT, Valtier S, Cody JT. Metabolic profile of famprofazone following multidose administration. J Anal Toxicol. 2004 Sep;28(6):432-8. PubMed PMID: 15516292. 8: Shin HS, Park BB, Choi SN, Oh JJ, Hong CP, Ryu H. Identification of new urinary metabolites of famprofazone in humans. J Anal Toxicol. 1998 Jan-Feb;22(1):55-60. PubMed PMID: 9491970. 9: Neugebauer M, Khedr A, el-Rabbat N, el-Kommos M, Saleh G. Stereoselective metabolic study of famprofazone. Biomed Chromatogr. 1997 Nov-Dec;11(6):356-61. PubMed PMID: 9413615. 10: Shin HS, Park JS, Park PB, Yun SJ. Detection and identification of famprofazone and its metabolite in human urine. J Chromatogr B Biomed Appl. 1994 Nov 18;661(2):255-61. PubMed PMID: 7894665. 11: Yoo Y, Chung H, Choi H. Urinary methamphetamine concentration following famprofazone administration. J Anal Toxicol. 1994 Sep;18(5):265-8. PubMed PMID: 7990444. 12: Musshoff F, Kraemer T. Identification of famprofazone ingestion. Int J Legal Med. 1998;111(6):305-8. PubMed PMID: 9826089. 13: Neugebauer M. Some new urinary metabolites of famprofazone and morazone in man. J Pharm Biomed Anal. 1984;2(1):53-60. PubMed PMID: 16867765. 14: Lee SC, Kim YG, Ryu DM, Lee BS. [Clinical evaluation of Famprofazone (Apagan, liquid type) in oral surgery]. Taehan Chikkwa Uisa Hyophoe Chi. 1987 Aug;25(8):769-73. Korean. PubMed PMID: 3506950. 15: Musshoff F. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine. Drug Metab Rev. 2000 Feb;32(1):15-44. Review. PubMed PMID: 10711406. 16: Cody JD. Metabolic Precursors to Amphetamine and Methamphetamine. Forensic Sci Rev. 1993 Dec;5(2):109-27. Review. PubMed PMID: 26270078. 17: Cody JT. Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. J Occup Environ Med. 2002 May;44(5):435-50. Review. PubMed PMID: 12024689. 18: Kraemer T, Maurer HH. Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Ther Drug Monit. 2002 Apr;24(2):277-89. Review. PubMed PMID: 11897973. |
PubChem Compound | 3326 |
Last Modified | Nov 11 2021 |
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